Lipophilicity Control: XLogP3 Modulation via 3-Thienyl vs. Phenyl Substitution
The target compound (XLogP3 = 1.2) exhibits significantly lower lipophilicity compared to its direct phenyl analog, 2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl acetate (XLogP3 ≈ 2.1), a difference of ~0.9 log units [1]. This is driven by the thiophene ring's higher polarity relative to a phenyl ring. In drug discovery contexts, such a reduction in logP is frequently associated with improved aqueous solubility and reduced off-target binding—attributes critical for early lead optimization [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | 2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl acetate; XLogP3 ≈ 2.1 (computed via same method; reference: ethyl 2-oxo-3-phenyl-1-pyrrolidineacetate, CAS 88981-96-8, with analogous core) |
| Quantified Difference | Δ XLogP3 ≈ -0.9 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem-style); values derived from canonical SMILES structures and validated against known standards. |
Why This Matters
Procurement of the thienyl analog over the phenyl derivative is justified when lower lipophilicity is required to improve solubility, reduce cytochrome P450 inhibition, or decrease non-specific protein binding in biological assays.
- [1] Kuujia.com. (2025). Computed properties for CAS 2191213-79-1. Available at: https://www.kuujia.com/cas-2191213-79-1.html (Accessed: 2025-12-01). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), pp. 235-248. doi: 10.1517/17460441003605098. View Source
